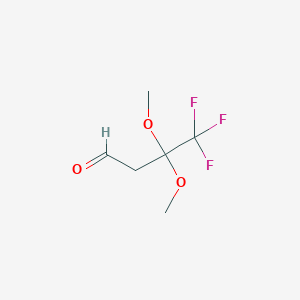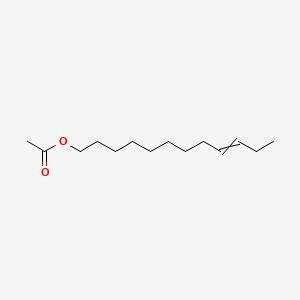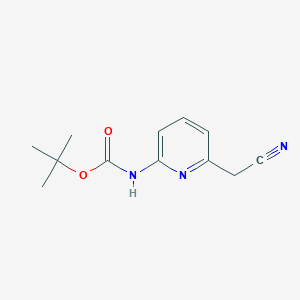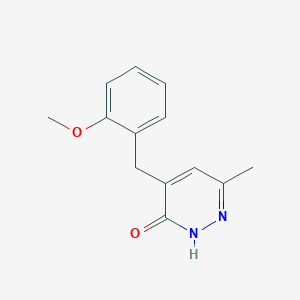![molecular formula C7H14Cl2N2O2 B12446757 Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is efficient and yields the desired product under mild conditions . Another method involves the use of combustion-derived bismuth oxide to react with various alkyl halides .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yield and purity. The use of reusable catalysts and mild reaction conditions is preferred to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b][1,4]oxazin-3(4H)-ones: These compounds share a similar oxazine ring structure and have been studied for their antimicrobial properties.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds are structurally related and have shown potential in pharmaceutical applications.
Uniqueness
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its ability to target specific signaling pathways, such as NF-κB, also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H14Cl2N2O2 |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H |
InChI-Schlüssel |
SVLXXPTVOWLLEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1OCC(=O)N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)

![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)



![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)

